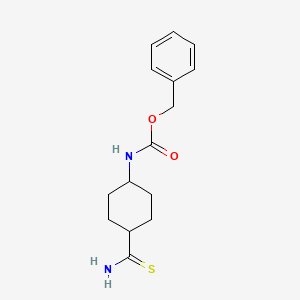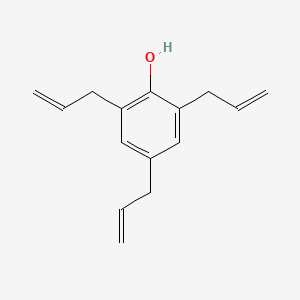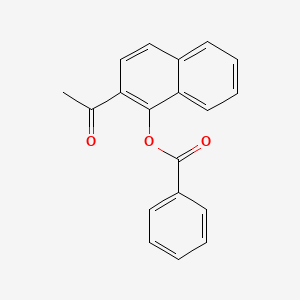
2-Acetyl-1-naphthyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1-naphthyl benzoate: is an organic compound with the molecular formula C19H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyl group and a benzoate ester group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-1-naphthyl benzoate typically involves the acylation of 2-acetyl-1-naphthol with benzoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-acetyl-1-naphthol reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 2-Acetyl-1-naphthyl benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitronium ions (NO2+) can be used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 2-carboxy-1-naphthyl benzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-1-naphthyl benzoate.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Acetyl-1-naphthyl benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-Acetyl-1-naphthyl benzoate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the benzoate ester can undergo hydrolysis to release benzoic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-Acetyl-1-naphthol: Lacks the benzoate ester group but shares the acetyl-naphthalene core.
1-Naphthyl benzoate: Lacks the acetyl group but contains the naphthalene-benzoate structure.
2-Naphthol: A precursor in the synthesis of 2-Acetyl-1-naphthyl benzoate, with a hydroxyl group instead of the acetyl and benzoate groups.
Uniqueness: this compound is unique due to the presence of both the acetyl and benzoate ester groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and biological activities.
特性
CAS番号 |
63450-44-2 |
|---|---|
分子式 |
C19H14O3 |
分子量 |
290.3 g/mol |
IUPAC名 |
(2-acetylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C19H14O3/c1-13(20)16-12-11-14-7-5-6-10-17(14)18(16)22-19(21)15-8-3-2-4-9-15/h2-12H,1H3 |
InChIキー |
DPEZTQNZBJBTSI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
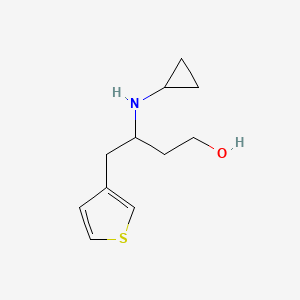
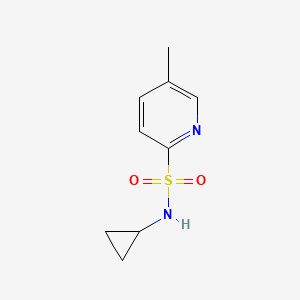
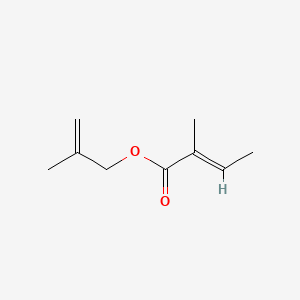
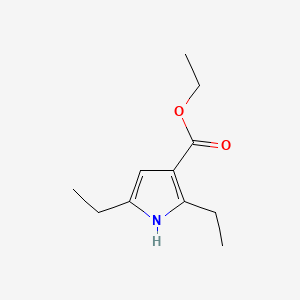
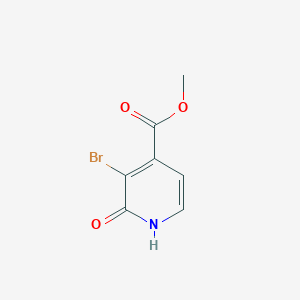
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
